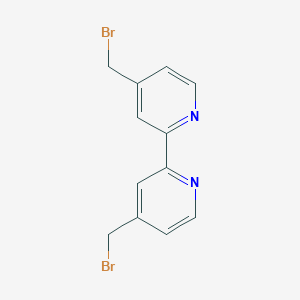![molecular formula C28H18 B176865 12-(NaphthaleN-2yl)benoza[a]athracene CAS No. 116027-92-0](/img/structure/B176865.png)
12-(NaphthaleN-2yl)benoza[a]athracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(NaphthaleN-2yl)benoza[a]athracene: is a polycyclic aromatic hydrocarbon (PAH) that consists of a naphthalene ring fused to a benzo[a]anthracene structure. This compound is known for its complex aromatic system, which makes it an interesting subject for various scientific studies, particularly in the fields of organic electronics and photophysics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(NaphthaleN-2yl)benoza[a]athracene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by cyclodehydrogenation. For instance, a naphthalene derivative can undergo a Diels-Alder reaction with a suitable dienophile, followed by oxidative cyclization to form the desired polycyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often require stringent reaction conditions, including high temperatures and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 12-(NaphthaleN-2yl)benoza[a]athracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), or alkyl halides (R-X).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), alkyl halides (R-X)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
12-(NaphthaleN-2yl)benoza[a]athracene has several scientific research applications, including:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Photophysics: Its complex aromatic structure makes it a subject of interest in studies related to photophysical properties and fluorescence.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 12-(NaphthaleN-2yl)benoza[a]athracene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which are crucial in its role in organic electronics and photophysics. The compound can also undergo photoinduced electron transfer processes, making it valuable in the study of photophysical phenomena .
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: Known for its use in OLEDs and similar photophysical properties.
Anthracene: A simpler PAH that serves as a building block for more complex derivatives.
Benzo[a]pyrene: Another PAH with significant research interest due to its carcinogenic properties.
Uniqueness: 12-(NaphthaleN-2yl)benoza[a]athracene stands out due to its specific structural arrangement, which imparts unique electronic and photophysical properties. Its ability to participate in various chemical reactions and its applications in advanced materials make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
116027-92-0 |
|---|---|
Molekularformel |
C28H18 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
12-naphthalen-2-ylbenzo[a]anthracene |
InChI |
InChI=1S/C28H18/c1-2-9-21-17-23(15-13-19(21)7-1)28-26-12-6-4-10-22(26)18-24-16-14-20-8-3-5-11-25(20)27(24)28/h1-18H |
InChI-Schlüssel |
KGSJPDWNEZHLQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64 |
Synonyme |
12-(naphthaleN-2yl)benoza[a]athracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


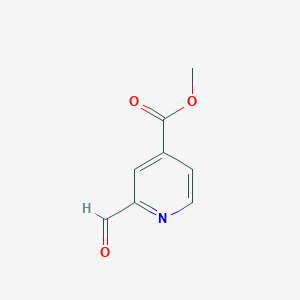
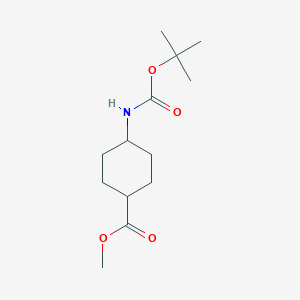
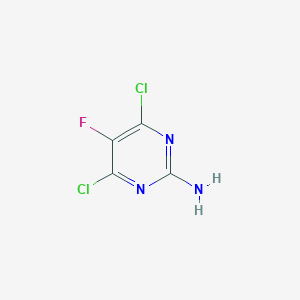
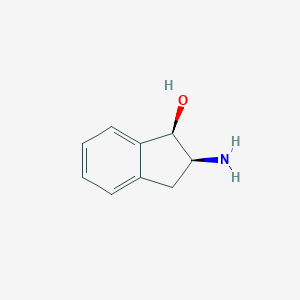
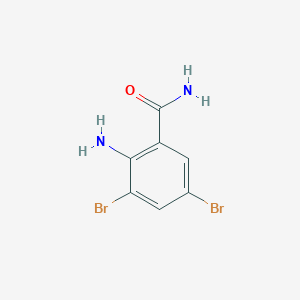
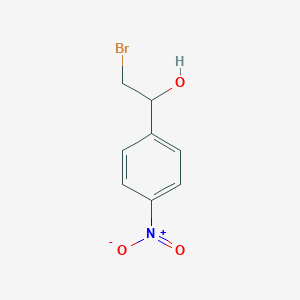
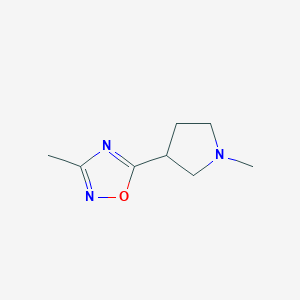
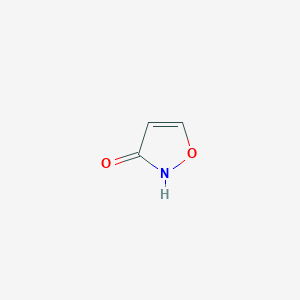
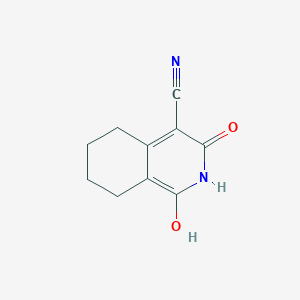
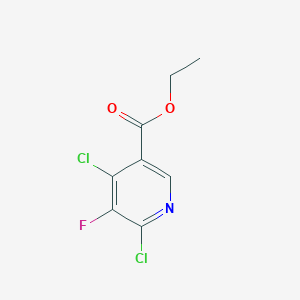
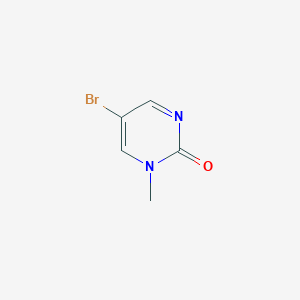

![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
